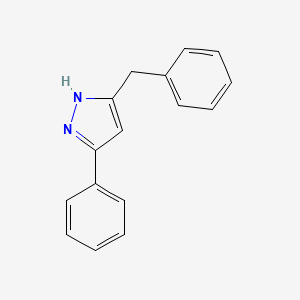

3-benzyl-5-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25142-45-4 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5-benzyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |

InChI Key |

ZLVBMDHJLBYKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyl 5 Phenyl 1h Pyrazole and Its Derivatives

Strategic Approaches to Pyrazole (B372694) Core Formation

The construction of the pyrazole ring is the foundational step in synthesizing the target compound. Key strategies involve the formation of the five-membered heterocyclic ring from acyclic precursors.

The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach is highly versatile for creating a wide range of substituted pyrazoles.

To synthesize the 3-benzyl-5-phenyl-1H-pyrazole core, the reaction would involve the condensation of 1,4-diphenylbutane-1,3-dione with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction depends on the distinct reactivity of the two carbonyl groups in the diketone.

General Reaction Scheme:

1,4-diphenylbutane-1,3-dione + Hydrazine Hydrate → this compound + 2 H₂O

Variations of this method can utilize different catalysts and reaction conditions to optimize yields. For instance, using catalysts like cerium(IV) L-proline complex has been shown to facilitate the synthesis of pyrazole derivatives under mild, room-temperature conditions. rsc.org One-pot protocols starting from ketones and carboxylic acids to generate the 1,3-diketone in situ before condensation with hydrazine have also been developed, offering a streamlined process. mdpi.com

| Reactant 1 | Reactant 2 | Product | Method | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | Knorr Synthesis | beilstein-journals.orgnih.gov |

| Chalcone | Arylhydrazine | 1,3,5-Triarylpyrazole | One-pot addition–cyclocondensation | mdpi.comnih.gov |

| Acetylenic Ketone | Phenylhydrazine (B124118) | Trifluoromethylpyrazole | Trifluoromethylation/cyclization | nih.gov |

The initial step typically involves the cyclocondensation of an α,β-unsaturated ketone with hydrazine. mdpi.com For the target compound, this would mean reacting benzylideneacetophenone (chalcone) with hydrazine to form the corresponding 3-benzyl-5-phenyl-pyrazoline.

The subsequent oxidation of the pyrazoline to the pyrazole is a critical step, and numerous oxidant systems have been employed for this transformation. ingentaconnect.com Traditional methods use stoichiometric amounts of oxidizing agents like halogens or peroxides, often requiring a transition metal catalyst. rsc.org More recent and sustainable methods focus on electrochemical approaches. For example, an electrochemically enabled oxidation using inexpensive sodium chloride as a redox mediator and supporting electrolyte has been developed for the aromatization of pyrazolines, offering a green synthetic route that can be scaled up. rsc.org

| Pyrazoline Precursor | Oxidation Method | Key Features | Reference |

| 1,3,5-Trisubstituted pyrazolines | Various oxidant systems | Efficient for N-H, N-methyl, and N-phenyl pyrazolines | ingentaconnect.com |

| General pyrazolines | Electrochemical oxidation | Uses NaCl as a mediator; green and scalable | rsc.org |

| Pyrazolines from chalcones | In situ oxidation | One-pot synthesis without additional oxidizing reagents | nih.gov |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. mdpi.comdistantreader.org MCRs offer a convergent and environmentally friendly approach to synthesizing diverse heterocyclic compounds, including pyrazoles. distantreader.orgnih.gov

Several MCR strategies can be envisioned for the synthesis of the this compound scaffold. A prominent example is a three-component reaction involving an aldehyde, an active methylene (B1212753) compound, and a hydrazine. nih.gov For instance, a reaction between phenylacetaldehyde, acetophenone, and hydrazine hydrate under suitable catalytic conditions could theoretically lead to the desired pyrazole core after condensation and subsequent oxidation.

Another sophisticated MCR approach involves a one-pot, three-component Sonogashira coupling-acetal cleavage-cyclocondensation sequence. semanticscholar.org This method couples an aryl iodide with an alkynal equivalent, followed by cyclization with hydrazine hydrochloride to rapidly generate 3-aryl-1H-pyrazoles. semanticscholar.org Adapting this methodology could provide a novel pathway to the target structure. The development of MCRs is driven by the need for process improvement while reducing labor and waste generation. semanticscholar.org

| Reaction Type | Components | Product | Key Advantage | Reference |

| Four-component reaction | Aldehyde, Malononitrile, β-ketoester, Hydrazine | Pyrano[2,3-c]pyrazoles | High yields in aqueous medium | nih.gov |

| Three-component reaction | (Hetero)aryl iodide, Propynal diethylacetal, Hydrazine HCl | 3-(Hetero)aryl-1H-pyrazoles | Rapid, one-pot synthesis | semanticscholar.org |

| Four-component cyclocondensation | Imidazolidine-2,4-dione, Aromatic aldehyde, Hydrazine hydrate, Formic acid | Fused pyrazole derivatives | One-pot, sustainable solvent | orientjchem.org |

Regioselective Functionalization and Substituent Introduction

Beyond forming the pyrazole core, the precise installation of substituents at desired positions is crucial. Regioselective methods ensure that the benzyl (B1604629) and phenyl groups are correctly placed to form this compound and its derivatives.

The introduction of the benzyl and phenyl groups is often accomplished by incorporating them into the starting materials used in cyclocondensation reactions. For example, using 1,4-diphenylbutane-1,3-dione as the 1,3-dicarbonyl component ensures the direct installation of the benzyl group at position 3 and the phenyl group at position 5 of the pyrazole ring. Similarly, reacting phenylhydrazine with an appropriate dicarbonyl compound can install the phenyl group at the N1 position. rsc.org

Alternatively, direct C-H functionalization offers a modern approach to introduce these groups onto a pre-formed pyrazole ring. Palladium-catalyzed C-H benzylation has been developed for pyrazoles. nih.govacs.org This method typically requires an electron-withdrawing group at the C4 position of the pyrazole to increase the acidity of the C-H bond and decrease the Lewis basicity of the ring nitrogen atoms, thereby enabling the catalytic reaction. acs.orgresearchgate.net While this method provides a powerful tool for late-stage functionalization, its application for the direct synthesis of this compound would depend on the availability of a suitable pyrazole precursor.

Regioselective synthesis can also be achieved by controlling the reaction conditions in cycloaddition pathways. The reaction of N-arylhydrazones with nitroolefins, for instance, can produce 1,3,5-trisubstituted pyrazoles with excellent regioselectivity, avoiding the formation of isomeric mixtures common in traditional Knorr synthesis. organic-chemistry.org

Derivatives such as 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides are of significant interest, particularly in medicinal chemistry. korea.ac.krresearchgate.net The synthesis of these compounds involves the initial construction of a pyrazole ring bearing a carboxylate group at the C5 position, which is then converted to the desired carboxamide.

A common synthetic route starts with the cyclocondensation of a β-ketoester, such as ethyl 4-phenyl-3-oxobutanoate, with hydrazine to form ethyl 3-benzyl-1H-pyrazole-5-carboxylate. The resulting ester serves as a key intermediate. The final step is the amidation of this ester. This is typically achieved by reacting the pyrazole-5-carboxylate with aniline, often requiring elevated temperatures or the use of coupling agents to facilitate the formation of the amide bond. A two-step optimization process can be employed to establish the structure-activity relationship for this class of compounds. korea.ac.krresearchgate.net

Synthesis of Carboxylate Derivatives (e.g., 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate)

The introduction of a carboxylate group at the C5 position of the pyrazole ring is a key transformation for creating valuable intermediates. A prominent method for synthesizing these derivatives involves the reaction of a pre-formed pyrazole carboxylic acid with a suitable electrophile.

A notable example is the synthesis of novel (2S,3R,4S,5R)-3,4,5-triacetoxy-tetrahydro-2H-pyran-2-yl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives. tandfonline.com This process starts with 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, which is reacted with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide. tandfonline.com The reaction is facilitated by the presence of sodium bicarbonate and tetrabutylammonium (B224687) bromide in dichloromethane, carried out at reflux temperature for 2 to 4 hours. tandfonline.com The precursor, 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, can be readily prepared through the alkali hydrolysis of its corresponding ethyl ester, ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate. tandfonline.comnih.gov

Another general route to N-benzylated pyrazole-5-carboxylates involves the direct benzylation of a pyrazole-5-carboxylate ester. For instance, ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is synthesized by heating a mixture of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, benzyl chloride, and potassium carbonate in acetonitrile. nih.gov

The synthesis of the carboxylic acid itself can be achieved by heating the corresponding ethyl ester derivative, such as ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, with potassium hydroxide (B78521) in ethanol (B145695) under reflux. nih.gov After the reaction, the solvent is removed, and the residue is acidified to precipitate the final carboxylic acid product. nih.gov

Table 1: Synthesis of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide, Sodium bicarbonate, Tetrabutylammonium bromide | Dichloromethane | Reflux, 2-4 h | (2S,3R,4S,5R)-3,4,5-triacetoxy-tetrahydro-2H-pyran-2-yl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate tandfonline.com |

| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride, Potassium carbonate | Acetonitrile | Reflux, 10 h | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate nih.gov |

Synthesis of Carbonyl Derivatives (e.g., 3-carbonyl-5-phenyl-1H-pyrazole)

The synthesis of pyrazole derivatives bearing a carbonyl group is of significant interest for medicinal chemistry. A general multi-step pathway to produce 3-carbonyl-5-phenyl-1H-pyrazole derivatives has been developed. tandfonline.com The synthesis begins with the reaction of diethyloxalate and a suitable precursor in the presence of sodium methoxide (B1231860) in methanol. tandfonline.com The resulting intermediate is then cyclized using hydrazine hydrate in acetic acid. tandfonline.com Subsequent steps involve modifications such as reduction and amide or ester formation to yield a variety of final products. tandfonline.comresearchgate.net

Another powerful method for introducing a carbonyl functional group, specifically a formyl group (-CHO), onto the pyrazole ring is the Vilsmeier-Haack reaction. semanticscholar.org This reaction typically involves treating a hydrazone precursor with the Vilsmeier reagent, which is generated from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). semanticscholar.org This process leads to the formation of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. semanticscholar.org

Table 2: General Methodologies for Pyrazole Carbonyl Derivatives

| Method | Key Reagents | Intermediate/Precursor | Resulting Functional Group | Ref. |

|---|---|---|---|---|

| Multi-step Synthesis | Diethyloxalate, Hydrazine hydrate | Phenyl-containing starting material | 3-Carbonyl group | tandfonline.com |

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to create more environmentally benign processes. nih.govbenthamdirect.com These strategies focus on operational simplicity, atom economy, minimizing hazardous waste, and reducing energy consumption. nih.govthieme-connect.com

Key green approaches for pyrazole synthesis include:

Multicomponent Reactions (MCRs): These one-pot reactions involve the sequential addition of multiple reagents to rapidly assemble the target molecules, which enhances efficiency and reduces waste. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are employed as effective alternatives to conventional heating. nih.gov These techniques often result in significantly shorter reaction times, higher yields, and cleaner reactions. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives under microwave irradiation can be completed in minutes with high yields, compared to hours using traditional heating methods. nih.gov

Green Solvents: There is a strong emphasis on replacing hazardous organic solvents with environmentally friendly alternatives. thieme-connect.com Water, or mixtures like water-ethanol, are increasingly used as reaction media. thieme-connect.comnih.gov

Solvent-Free and Catalyst-Free Conditions: Some of the most sustainable methods eliminate the need for both solvents and catalysts. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed easily by simple heating under solvent-free conditions, affording pyrazole products in high yields without requiring complex purification. rsc.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives

| Method | Energy Source | Solvent | Reaction Time | Yield | Ref. |

|---|---|---|---|---|---|

| Conventional | Heating (Reflux) | Ethanol | 2-2.5 hours | ~80% | nih.gov |

| Green (Microwave) | Microwave Irradiation | Water-Ethanol | 1.4 hours (heating) vs. minutes (microwave) | 80% (heating) vs. higher (microwave) | nih.gov |

| Green (Ultrasound) | Ultrasonication | Aqueous Ethanol | 10 minutes | 98% | nih.gov |

Advanced Spectroscopic and Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for 3-benzyl-5-phenyl-1H-pyrazole was not found in the surveyed literature, analysis of closely related compounds provides significant insight into its expected solid-state structure.

For instance, the crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole has been resolved, revealing a monoclinic crystal system with the space group P2₁ iucr.orgnih.gov. In this related molecule, the dihedral angle between the pyrazole (B372694) and phenyl rings is 78.65 (19)° iucr.orgnih.gov. The molecules in the crystal lattice are linked into chains by N—H⋯N hydrogen bonds iucr.orgnih.gov. Another analog, 3,5-diphenyl-4-benzyl-1H-pyrazole, crystallizes in the centrosymmetric space group P2₁/c and forms hydrogen-bonded dimers rather than chains nih.gov.

Table 1: Representative Crystal Data for a Related Benzyl-Pyrazole Derivative (4-Benzyl-3,5-dimethyl-1H-pyrazole) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₂ |

| Molecular Weight (Mr) | 186.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2303 (6) |

| b (Å) | 5.5941 (5) |

| c (Å) | 15.1364 (15) |

| β (°) | 97.049 (1) |

| Volume (V) (ų) | 523.56 (9) |

| Z | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. Due to the phenomenon of annular tautomerism (see Section 3.4), the spectra of this compound reflect a dynamic equilibrium between its tautomeric forms, this compound and 5-benzyl-3-phenyl-1H-pyrazole. The observed chemical shifts represent a weighted average of the tautomers present.

The ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows characteristic signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, a singlet for the pyrazole C4-H proton, and a singlet for the benzylic methylene (B1212753) (CH₂) protons. The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule.

Table 2: ¹H NMR Spectral Data for 5-Benzyl-3-phenyl-1H-pyrazole in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68-7.66 | Doublet (d) | 7.3 | 2H, Aromatic protons |

| 7.40-7.27 | Multiplet (m) | - | 8H, Aromatic protons |

| 6.36 | Singlet (s) | - | 1H, Pyrazole C4-H |

| 4.04 | Singlet (s) | - | 2H, Benzylic CH₂ |

Table 3: ¹³C NMR Spectral Data for 5-Benzyl-3-phenyl-1H-pyrazole in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 139.1 | Quaternary Carbon |

| 132.1 | Quaternary Carbon |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.4 | Aromatic CH |

| 101.5 | Pyrazole C4 |

| 33.1 | Benzylic CH₂ |

Infrared (IR) and Mass Spectrometry (MS) Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential techniques for the characterization of this compound, providing information on its functional groups and molecular weight.

The IR spectrum is expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key expected vibrations include N-H stretching, C-H stretching from the aromatic rings and methylene bridge, and C=C and C=N stretching vibrations within the aromatic and pyrazole rings. For related pyrazole compounds, characteristic bands for C=O, C=N, and C=C bonds are observed in the 1570–1663 cm⁻¹ region mdpi.com.

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern of the compound. The molecular formula of this compound is C₁₆H₁₄N₂, corresponding to a monoisotopic mass of 234.11569 Da uni.lu. High-resolution mass spectrometry can confirm this elemental composition with high accuracy. Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 235.12297 | 152.6 |

| [M+Na]⁺ | 257.10491 | 160.2 |

| [M-H]⁻ | 233.10841 | 158.3 |

| [M]⁺ | 234.11514 | 150.1 |

Chirality and Tautomerism Investigations (e.g., annular prototropy)

Annular Prototropy

A key structural feature of 1H-pyrazoles is their ability to undergo annular prototropic tautomerism, where the N-H proton migrates between the two nitrogen atoms of the pyrazole ring nih.gov. For asymmetrically substituted pyrazoles like this compound, this results in a dynamic equilibrium between two distinct tautomers: this compound and 5-benzyl-3-phenyl-1H-pyrazole.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents at positions 3 and 5, the solvent, and temperature mdpi.comnih.gov. Studies on 3(5)-phenylpyrazoles have concluded that in solution, they exist as mixtures that are rich in the 3-phenyl tautomer, which is also the tautomer typically observed in the solid state fu-berlin.de. The general tendency is for the pyrazole nitrogen with the lone pair (the more basic, pyridine-like nitrogen) to be located closer to the more electron-withdrawing substituent mdpi.com. Conversely, electron-donating groups tend to favor the C3 position nih.gov.

Chirality

Although this compound does not possess a traditional chiral center, related benzyl-substituted pyrazoles can exhibit a form of axial chirality known as atropisomerism. This arises from hindered rotation around a single bond. Research on the closely related 4-benzyl-1H-pyrazole has shown that while its different conformers and atropenantiomers can interconvert freely in solution, it crystallizes in a non-centrosymmetric (chiral) space group, P2₁ nih.gov. This indicates that in the solid state, the rotation of the benzyl substituent is restricted, locking the molecule into a specific chiral conformation nih.gov. This suggests that this compound could also potentially exhibit atropisomerism, particularly in the solid state or if bulky substituents were introduced to further hinder rotation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Information regarding DFT calculations specifically for 3-benzyl-5-phenyl-1H-pyrazole, which would detail its electronic structure, frontier molecular orbitals (HOMO-LUMO), and other quantum chemical properties, is not available in the reviewed literature.

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies were found for this compound against any biological targets.

Without docking studies, there are no predicted binding modes or calculated binding affinities to report for this compound.

Analysis of hydrogen bonding networks between this compound and a biological target is contingent on molecular docking simulations, which have not been reported.

In Silico Design and Optimization Strategies

There is no available research detailing the use of this compound as a lead compound in in silico design and optimization studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No molecular dynamics simulations for this compound were found, which would be necessary to describe its dynamic behavior and conformational stability in a simulated biological environment.

Reactivity Profiles and Derivatization Chemistry

Functional Group Interconversions on Pyrazole (B372694) Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the pyrazole scaffold of a 3-benzyl-5-phenyl-1H-pyrazole derivative opens a gateway for numerous functional group interconversions (FGIs). The carboxylic acid is a highly versatile handle for chemical modification, often serving as a precursor to esters, amides, and other related functionalities.

A primary strategy for activating the carboxylic acid is its conversion to an acid chloride. For instance, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid can be transformed into its corresponding acid chloride, which then readily reacts with various nucleophiles. dergipark.org.tr This approach allows for the synthesis of a diverse library of ester and amide derivatives. The Schotten-Baumann method has been successfully employed to generate esters by reacting the pyrazole acid chloride with corresponding alcohols. dergipark.org.tr

Furthermore, the hydrolysis of pyrazole esters to their corresponding carboxylic acids is a fundamental and widely used FGI. The synthesis of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is achieved through the heating of its ethyl ester precursor with potassium hydroxide (B78521) in ethanol (B145695). nih.gov This straightforward hydrolysis provides the free acid, which can then be used in further synthetic steps. The ester functionality itself is considered an attractive feature on pyrazole rings for generating derivatives with potential biological properties. mdpi.com

The following table summarizes key functional group interconversions starting from pyrazole carboxylic acid derivatives, which are analogous to potential derivatives of this compound.

| Starting Material | Reagent(s) | Product Functional Group | Reference |

| Pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole-3-carbonyl chloride | dergipark.org.tr |

| Pyrazole-3-carbonyl chloride | Alcohols (e.g., methanol, propanol) | Pyrazole-3-carboxylate (Ester) | dergipark.org.tr |

| Pyrazole-3-carbonyl chloride | Amines, Ureas | Pyrazole-3-carboxamide (Amide), Carbo-urea | dergipark.org.tr |

| Pyrazole-5-carboxylate (Ester) | Potassium hydroxide (KOH), then HCl | Pyrazole-5-carboxylic acid | nih.gov |

Post-synthesis Modifications and Scaffold Diversification

Post-synthesis modification allows for the diversification of the this compound scaffold after the core heterocycle has been formed. These modifications can occur on the pyrazole nitrogen atoms or at available positions on the phenyl or benzyl (B1604629) substituents.

N-substitution is a common strategy for scaffold diversification. The nitrogen atom of the pyrazole ring can be functionalized to introduce various aryl or alkyl groups. Chan-Lam coupling, for example, has been utilized to accomplish the N-arylation of pyrazole scaffolds using phenyl boronic acids. nih.gov Another method involves the regiocontrolled alkylation of pyrazoles to yield specific N-substituted isomers. organic-chemistry.org

Functionalization can also be directed to the C4 position of the pyrazole ring or the attached aromatic rings. Lithiation methods have been developed to introduce groups like formyl or hydroxymethyl onto a 4-phenyl-1H-pyrazole scaffold. rsc.org Furthermore, the synthesis of pyrazole derivatives with varied substituents on the phenyl rings at the 3 and 5 positions demonstrates the wide scope for diversification. nih.gov These modifications are critical for structure-activity relationship (SAR) studies in drug discovery, where small changes to the scaffold can significantly impact biological activity. nih.gov

The table below outlines several post-synthesis modification strategies applicable to the this compound core.

| Modification Site | Reaction Type | Reagents | Resulting Structure | Reference |

| Pyrazole Nitrogen (N1) | N-Arylation | Phenyl boronic acid, Copper catalyst | N-Aryl pyrazole | nih.gov |

| Pyrazole Nitrogen (N1) | N-Alkylation | Alkyl halide, Base | N-Alkyl pyrazole | organic-chemistry.org |

| Pyrazole C4-Position | Lithiation/Formylation | n-BuLi, DMF | 4-Formyl-pyrazole | rsc.org |

| Phenyl/Benzyl Rings | Suzuki-Miyaura Coupling | Phenylboronic acid, Palladium catalyst | Biphenyl-substituted pyrazole | rsc.org |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolopyridazinone derivatives)

The this compound framework can serve as a foundational component for the synthesis of more complex, fused heterocyclic systems. Pyrazole carboxylic acid derivatives are particularly valuable precursors for constructing bicyclic structures like pyrazolopyridazinones.

The cyclocondensation reaction between a pyrazole-3-carboxylic acid derivative and hydrazine (B178648) hydrate (B1144303) is a direct and efficient method for forming the pyrazolo[3,4-d]pyridazinone core. researchgate.net This reaction involves the formation of a new six-membered ring fused to the pyrazole, creating a rigid, planar system of significant interest in medicinal chemistry. For example, 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes this cyclization to yield the corresponding 2,6-dihydro-3,4-diphenyl-7H-pyrazolo[3,4-d]pyridazin-7-one. researchgate.net Similarly, other studies have reported the synthesis of various pyrazolopyridazinone derivatives through the cyclization of pyrazole carboxylic acids with different hydrazines. dergipark.org.tr

Beyond pyrazolopyridazinones, other pyrazole derivatives can be used to form different fused systems. Pyrazole-4-carbaldehydes are versatile precursors for synthesizing fused heterocycles such as pyrazolo[3,4-b]pyridines. semanticscholar.org Additionally, 3(5)-aminopyrazoles are common building blocks for creating pyrazolo[1,5-a]pyrimidines. mdpi.com These synthetic strategies highlight the utility of the pyrazole moiety as a cornerstone for building diverse and complex heterocyclic architectures.

The following table details examples of fused heterocyclic systems formed from pyrazole precursors.

| Pyrazole Precursor | Reagent | Fused Heterocyclic System | Reference |

| Pyrazole-3-carboxylic acid | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazin-7-one | dergipark.org.tr, researchgate.net |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Ketones (e.g., propiophenone) | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| 3(5)-Aminopyrazole | 1,3-Dielectrophilic agents | Pyrazolo[1,5-a]pyrimidine | mdpi.com |

Strategic Incorporation of this compound Moiety into Complex Scaffolds

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients. nih.gov Consequently, the strategic incorporation of the this compound moiety into larger, more complex molecules is a common theme in the development of new therapeutic agents and functional materials.

In the field of materials science and supramolecular chemistry, pyrazole units are incorporated into larger structures to influence their assembly and properties. For example, multiple pyrazole moieties have been linked to a central aromatic core to create complex structures like 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes. nih.gov The synthesis of such molecules is aimed at understanding how the pyrazole units affect the supramolecular environment and the potential for creating materials with enhanced properties, such as luminescence. nih.gov These examples underscore the importance of the pyrazole unit not just as a reactive intermediate, but as a fundamental building block for constructing complex and functional molecular architectures.

Coordination Chemistry and Ligand Design

3-Benzyl Pyrazole (B372694) Derivatives as Ligands in Metal Complexes

Pyrazole and its derivatives are well-established as effective N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.net These heterocyclic compounds can coordinate to metal centers as neutral molecules or, following deprotonation, as pyrazolate anions. nih.gov The resulting metal complexes have found applications in diverse fields, including materials science, bioinorganic modeling, and catalysis. nih.gov

Derivatives of 3-phenyl-pyrazole, which are structurally analogous to 3-benzyl-5-phenyl-1H-pyrazole, have been shown to form complexes with numerous transition metals, including cobalt, nickel, copper, zinc, and cadmium. researchgate.net For instance, complexes with the general formula [M(3-PhpzH)4(NO3)2] (where M = Co, Ni, Cu, Zn, Cd and 3-PhpzH = 3-phenyl-pyrazole) have been synthesized and characterized. researchgate.net In these compounds, the pyrazole derivative acts as a neutral monodentate ligand, coordinating to the metal center through one of its nitrogen atoms. Additionally, the deprotonated 3-phenyl-pyrazolate anion can act as a bridging ligand to form dinuclear complexes, such as [Zn2(μ-3-Phpz)2(3-PhpzH)2][(NO3)2]. researchgate.net The demonstrated ability of substituted phenyl-pyrazoles to coordinate with a variety of metals underscores the potential of this compound to serve as a versatile ligand in the construction of both mononuclear and polynuclear metal complexes.

Influence of Benzyl (B1604629) Substituent on Coordination Modes and Steric Hindrance

The coordination behavior of pyrazole-based ligands is significantly influenced by the nature and position of substituents on the pyrazole ring. The pyrazolate anion is known to exhibit three primary coordination modes: as a monodentate ligand, an exo-bidentate ligand bridging two metal centers, or an endo-bidentate chelating ligand.

The substituents at the 3- and 5-positions of the pyrazole ring, flanking the donor nitrogen atoms, are particularly influential. The presence of bulky groups, such as the benzyl group at the 3-position and the phenyl group at the 5-position in this compound, introduces significant steric hindrance. This steric crowding can dictate the coordination number of the metal center, the geometry of the resulting complex, and the nuclearity of the product. For example, highly hindering substituents can prevent the formation of certain polynuclear structures or favor lower coordination numbers. researchgate.net The steric demands of the benzyl group, which is larger and more flexible than a simple phenyl or methyl group, can be expected to have a pronounced effect, potentially influencing the ligand-to-metal stoichiometry and preventing the coordination of multiple bulky ligands around a single metal center. nih.gov This steric influence can be strategically exploited in ligand design to control the architecture of the final metal complex.

Synthesis and Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved through straightforward reaction pathways. A common method involves reacting the pyrazole ligand with a corresponding metal salt, such as a halide or nitrate, in a suitable solvent like ethanol (B145695) or methanol. nih.gov The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent.

The characterization of these metal-pyrazole complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the pyrazole ligand to the metal ion. A characteristic shift in the vibration frequencies of the C=N and N-N bonds within the pyrazole ring is typically observed upon complexation. nih.gov

NMR Spectroscopy : 1H and 13C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic complexes in solution. Coordination to a metal center causes shifts in the signals of the pyrazole ring protons and carbons compared to the free ligand. nih.gov For the title compound, shifts in the benzylic CH2 protons and the protons of the phenyl and benzyl rings would provide evidence of complex formation.

Electronic Spectroscopy (UV-Vis) : The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal center. researchgate.net

Mass Spectrometry : This technique confirms the molecular weight of the complex and can provide information about its fragmentation, helping to verify the ligand-to-metal ratio. nih.gov

The table below summarizes the key characterization techniques and the typical information they provide for metal-pyrazole complexes.

| Technique | Information Obtained | Typical Observations |

| FT-IR Spectroscopy | Confirmation of coordination | Shift in C=N and N-N stretching frequencies. |

| 1H & 13C NMR | Solution structure of diamagnetic complexes | Chemical shift changes for pyrazole and substituent protons/carbons upon coordination. |

| UV-Vis Spectroscopy | Coordination geometry | Presence of d-d transition bands characteristic of the metal ion's electronic environment. |

| Mass Spectrometry | Molecular weight and stoichiometry | Detection of the molecular ion peak corresponding to the complex. |

| X-ray Diffraction | Solid-state structure | Precise bond lengths, bond angles, and overall molecular geometry. |

Dynamic Behavior of Coordinated Complexes

Coordination complexes are not static entities and can exhibit a range of dynamic behaviors in solution, including ligand exchange, isomerization, and fluxional processes.

Ligand Exchange : Studies on trinuclear gold(I) pyrazolate complexes have shown that ligand exchange reactions can be slow, sometimes requiring several days to reach thermodynamic equilibrium at room temperature. rsc.org This indicates a degree of inertness in the metal-ligand bond. However, it was also discovered that free pyrazole molecules can act as catalysts, or even autocatalysts, for these exchange reactions, suggesting that the dynamic behavior can be complex and dependent on reaction conditions. rsc.org

Isomerization : Metal-pyrazole complexes can exist as different isomers. For example, a stable copper(I)-pyrazole complex supported by a polyoxometalate was shown to undergo geometrical isomerization. acs.org In another instance, a hexameric silver(I) pyrazolate complex was found to convert to a tetrameric isomer upon recrystallization from a different solvent. acs.org This highlights that solid-state structures can interconvert and that dynamic equilibria may exist in solution between species of different nuclearity (e.g., trimers, tetramers, and hexamers). acs.org

Fluxional Processes : The dynamic nature of complexes is often studied using variable-temperature NMR spectroscopy. semanticscholar.org This technique can be used to probe processes like hindered rotation around metal-ligand bonds or the exchange of ligands between different coordination sites. While specific studies on the fluxionality of this compound complexes are not detailed, the general principles of dynamic NMR are applicable to understanding potential intramolecular motions within such compounds. e-bookshelf.de The protic nature of the pyrazole N-H group can also lead to dynamic processes, such as metal-ligand cooperation in catalysis, where proton transfer steps are involved. nih.gov

Mechanistic Investigations of Biological Activities in Vitro Studies

Enzyme Inhibition Mechanisms and Kinetic Analysis

RAF Kinase Inhibition (BRAFV600E and CRAF)

Derivatives of 3-carbonyl-5-phenyl-1H-pyrazole have been identified as highly selective and potent inhibitors of BRAFV600E and CRAF kinases, which are crucial components of the MAPK signaling pathway implicated in cancers like melanoma. nih.govnih.govresearchgate.net These compounds are designed to selectively inhibit the mutated BRAFV600E and CRAF while sparing the wild-type BRAF (BRAFWT), a strategy aimed at avoiding the paradoxical activation that can occur with first-generation BRAF inhibitors. nih.govnih.gov

Kinetic analysis of one of the most potent compounds in a synthesized series, a 3-carbonyl-5-phenyl-1H-pyrazole derivative, demonstrated significant inhibitory action against the BRAF V600E kinase enzyme and CRAF, with IC50 values of 0.10 µM and 0.02 µM, respectively. researchgate.net At a concentration of 10 µM, this class of compounds showed over 90% inhibition of CRAF and BRAFV600E, with minimal effect (less than 20% inhibition) on most other kinases, including BRAFWT. nih.gov

Molecular docking studies have provided a detailed view of the binding mechanism. The 3-carbonyl-5-phenyl-1H-pyrazole core interacts extensively with the hinge region of the kinase. nih.gov Key interactions include the formation of three hydrogen bonds: the pyrazole (B372694) group's proton bonds with Trp531, the pyrazole's amine group with the gatekeeper residue Thr529, and the carbonyl group at the pyrazole's third position with Cys532 at the hinge. nih.gov Furthermore, a π–π stacking interaction occurs between the pyrazole and phenyl rings of the compound and Phe595 of the DFG motif, stabilizing the inhibitor in its binding pocket. nih.gov

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| BRAFV600E | 0.10 | researchgate.net |

| CRAF | 0.02 | researchgate.net |

Glycosidase Enzyme Inhibition (α-Glucosidase and α-Amylase)

The 5-phenyl-1H-pyrazole scaffold is also a core component of compounds investigated for their potential in managing hyperglycemia through the inhibition of α-glucosidase and α-amylase. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Studies on a series of 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives revealed promising dual inhibitory activity. These hybrid molecules demonstrated IC50 values against α-glucosidase and α-amylase in the micromolar range. The inhibitory activities varied based on the specific substitutions on the benzoyl and phenyl rings, indicating that these positions are crucial for optimizing enzymatic inhibition.

| Compound Class | Enzyme | IC50 Range (µM) |

|---|---|---|

| 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives | α-Glucosidase | 91.24 - 261.82 |

| α-Amylase | 85.03 - 237.78 |

Cyclooxygenase (COX) and Soluble Epoxide Hydrolase (sEH) Inhibition

The 1,5-diarylpyrazole framework, a close structural relative, is essential for designing dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). nih.govnih.govresearchgate.net This dual-inhibition strategy is pursued to develop anti-inflammatory agents that may mitigate the cardiovascular side effects associated with selective COX-2 inhibitors. nih.govnih.gov The pyrazole ring is a key pharmacophore that contributes to selective COX-2 inhibition. nih.gov

In a series of 1,5-diaryl pyrazole carboxamides, compounds were identified that showed potent dual inhibition. For instance, certain derivatives exhibited substantial COX-2 inhibitory activity with IC50 values between 0.82-1.12 µM and selectivity indices (SI) ranging from 13 to 18, which is superior to the reference drug celecoxib (B62257) (SI = 8). nih.govresearchgate.net The same compounds were also potent sEH inhibitors, with IC50 values in the nanomolar range (0.80-0.95 nM). nih.govresearchgate.net Molecular docking studies confirmed that the pyrazole scaffold plays a significant role in the binding interactions within the active sites of both COX-2 and sEH. nih.govresearchgate.netnih.gov

| Compound Class | Target | IC50 | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,5-diaryl pyrazole carboxamides | COX-2 | 0.82 - 1.12 µM | 13 - 18 | nih.govresearchgate.net |

| sEH | 0.80 - 0.95 nM |

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives based on the 3,5-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) structure have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for treating neurodegenerative disorders. nih.gov

Kinetic studies on halogenated pyrazoline derivatives showed potent and selective MAO-B inhibition. nih.gov For example, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) was identified as a highly potent MAO-B inhibitor with an IC50 value of 0.063 µM and a high selectivity index (SI) of 133.0 for MAO-B over MAO-A. nih.gov Further kinetic analysis revealed that this compound acts as a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.034 µM. nih.gov The presence and position of halogen substituents on the phenyl ring at the C5 position of the pyrazoline core were found to be critical for both potency and selectivity. nih.gov

Receptor Binding Affinity and Selectivity Studies

Adenosine (B11128) Receptor Subtype Selectivity (hA3 AR, hA2B AR)

The 1-benzyl-1H-pyrazole moiety has been incorporated into xanthine (B1682287) scaffolds to create potent and selective antagonists for adenosine receptors, particularly the A2B subtype (hA2B AR). nih.gov Adenosine receptors are G-protein coupled receptors that mediate a variety of physiological processes.

In a key study, the introduction of a benzyl (B1604629) group at the N-1 position of an 8-(pyrazol-4-yl) xanthine core led to compounds with moderate selectivity for the A2B receptor. nih.gov Further optimization through substitution on the benzyl ring significantly enhanced both affinity and selectivity. For instance, introducing an electron-withdrawing group, such as a trifluoromethyl group at the meta-position of the benzyl ring, while also modifying the xanthine core, led to the discovery of a highly potent and selective A2B antagonist. nih.gov This optimized compound, 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine, displayed a Ki of 1 nM for the hA2B receptor and demonstrated high selectivity over other adenosine receptor subtypes, including a 1,000-fold selectivity over the hA3 receptor. nih.gov

| Receptor Subtype | Ki (nM) | Selectivity vs. hA2B (Fold) | Reference |

|---|---|---|---|

| hA1 | 990 | 990 | nih.gov |

| hA2A | 690 | 690 | |

| hA2B | 1 | - | |

| hA3 | 1000 | 1000 |

Estrogen Receptor Alpha (ERα) Binding

The pyrazole scaffold has been identified as a privileged structure for interacting with estrogen receptors (ER), particularly the alpha subtype (ERα). While direct binding data for 3-benzyl-5-phenyl-1H-pyrazole is not extensively detailed, studies on structurally related tetrasubstituted pyrazoles have demonstrated high-affinity binding to ERα. nih.gov These investigations are crucial for understanding the potential endocrine-modulating activities of this class of compounds.

One notable study identified a propyl-substituted pyrazole triol (PPT) as a potent and selective ERα agonist. nih.gov This compound exhibited a binding affinity for ERα that was approximately 50% that of estradiol (B170435) and displayed a remarkable 410-fold binding preference for ERα over the beta subtype (ERβ). nih.gov Molecular modeling suggests that the selectivity of these pyrazole derivatives arises from specific interactions between the pyrazole core and its substituents with the ligand-binding pocket of the receptor. nih.gov Differences in amino acid residues at this site between ERα and ERβ appear to accommodate the pyrazole structure differently, leading to subtype-selective binding. nih.gov

Further computational studies on other complex pyrazole derivatives have reinforced the potential of this scaffold to target ERα. A molecular docking analysis of a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, predicted a strong binding affinity to ERα, with interactions involving key amino acid residues such as Arg394 and Glu353. mdpi.com

| Compound | Target | Binding Affinity (Kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com | ERα | -10.61 | 16.71 nM | Arg394, Glu353 |

Cellular Pathway Modulation in Specific Biological Contexts

Derivatives of this compound have been investigated for their potential as novel anti-diabetic agents, specifically focusing on their ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. morressier.comkorea.ac.kr Research on a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides identified compounds that significantly increase insulin secretion from INS-1 cells in response to glucose. morressier.com

Mechanistic studies, including Western blot analysis, have indicated that this enhanced GSIS is mediated through the activation of the Pancreatic and Duodenal Homeobox 1 (PDX-1) transcription factor. morressier.comresearchgate.net PDX-1 is a critical regulator of pancreatic development and β-cell function, playing a key role in the transcription of the insulin gene. nih.govnih.gov The pyrazole derivatives were found to act via an upstream effector of PDX-1, promoting its activity and thereby boosting the cellular machinery responsible for insulin secretion. korea.ac.krresearchgate.net This targeted modulation of the PDX-1 pathway highlights a specific molecular mechanism through which these compounds exert their pro-secretory effects on pancreatic β-cells.

In addition to promoting insulin secretion, certain 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide derivatives have demonstrated a second, complementary anti-diabetic action: the augmentation of glucose uptake in muscle cells. morressier.comkorea.ac.kr This dual functionality makes them particularly interesting candidates for further investigation. The mechanism for this effect has been elucidated in C2C12 myotube cells. morressier.comresearchgate.net

The active pyrazole analogue was found to stimulate glucose uptake by suppressing the activity of Mitsugumin 53 (MG53). morressier.comkorea.ac.kr MG53 is an E3 ubiquitin ligase that targets the insulin receptor substrate 1 (IRS-1) for ubiquitination and subsequent degradation. morressier.comresearchgate.net By suppressing MG53, the pyrazole compound prevents the degradation of IRS-1, thereby enhancing the insulin signaling pathway and promoting more efficient glucose transport into muscle cells. morressier.comresearchgate.net This represents a distinct mechanism of action that complements the effects on insulin secretion.

Structure-Activity Relationship (SAR) Elucidation

The biological activities of pyrazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are therefore essential for optimizing potency and selectivity for various biological targets. researchgate.net

For the 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide series with anti-diabetic properties, a two-step optimization process was employed to establish a clear SAR. korea.ac.kr This systematic approach, which involved introducing various substituents on both the benzyl and N-phenyl rings, led to the identification of the most potent analogue for enhancing GSIS and glucose uptake. morressier.comkorea.ac.kr A key finding from these studies was the critical importance of the N-hydrogens on the pyrazole core for maintaining biological activity. korea.ac.krresearchgate.net

Broader SAR studies on other pyrazole series have provided general principles that can inform the design of new this compound analogues:

ERα Binding: For tetrasubstituted pyrazoles targeting the estrogen receptor, a propyl group at the C4 position and a p-hydroxyl group on the N1-phenyl ring were found to enhance binding affinity and selectivity for ERα. nih.gov

Cannabinoid Receptor (CB1) Antagonism: For pyrazole-based CB1 antagonists, potent activity requires a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. elsevierpure.com

Meprin Inhibition: In 3,5-diphenylpyrazole (B73989) derivatives, N-substitution with smaller lipophilic groups like methyl or phenyl decreased inhibitory activity, whereas a larger N-benzyl group did not cause a significant reduction in potency. nih.gov

| Target/Activity | Structural Moiety | Effect of Modification | Reference |

|---|---|---|---|

| Antidiabetic (GSIS/Glucose Uptake) | N-H of Pyrazole Core | Essential for activity | korea.ac.kr |

| ERα Binding | C4-Propyl Group | Enhances affinity and selectivity | nih.gov |

| ERα Binding | p-Hydroxyl on N1-Phenyl | Enhances affinity and selectivity | nih.gov |

| Meprin Inhibition | N-Methyl or N-Phenyl Group | Decreases activity compared to N-H | nih.gov |

| CB1 Antagonism | p-Substituted Phenyl at C5 | Required for potent activity | elsevierpure.com |

Exploration of Broad Biological Targets

The pyrazole nucleus is a versatile scaffold that has been incorporated into molecules demonstrating a wide array of pharmacological activities. mdpi.comnih.gov Derivatives have been explored for numerous therapeutic applications, reflecting the broad biological potential of this heterocyclic system.

Antioxidant: Many pyrazole derivatives have been reported to possess antioxidant properties. nih.govnih.gov Their activity has been evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, where they have shown significant free-radical scavenging capabilities. nih.govresearchgate.net This antioxidant effect is often attributed to the pyrazole ring's ability to donate a hydrogen atom. nih.gov

Anti-arthritic (Anti-inflammatory): The anti-inflammatory properties of pyrazoles are well-documented, with the most famous example being the selective COX-2 inhibitor celecoxib. mdpi.comnih.gov Numerous other pyrazole derivatives have been synthesized and tested for anti-inflammatory effects using models like carrageenan-induced paw edema in rats. nih.govjapsonline.com Some analogues have shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov

Anti-Alzheimer: The pyrazole scaffold has been used to design multi-target-directed ligands for Alzheimer's disease. nih.govexcli.de Specifically, series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been shown to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's. nih.govexcli.de SAR studies revealed that chloro-substituted derivatives were more effective as AChE inhibitors, while fluoro-substituted analogues showed better MAO-B inhibition. excli.de

Antimicrobial: A significant body of research has focused on the antimicrobial activity of pyrazole compounds against a wide range of pathogens. mdpi.comnih.gov Various substituted pyrazoles have demonstrated potent in vitro activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). mdpi.comnih.govgreenpharmacy.info The antimicrobial potency is often modulated by the specific substituents on the pyrazole ring. greenpharmacy.info

Analgesic: The pyrazole core is present in several compounds with analgesic properties, such as difenamizole. mdpi.comnih.gov This has prompted further investigation into novel pyrazole derivatives for pain management. nih.govnih.gov

| Biological Activity | Mechanism/Target | Example Finding | References |

|---|---|---|---|

| Antioxidant | Free radical scavenging (e.g., DPPH) | Synthesized pyrazoles showed good activity in DPPH assays. | nih.govnih.govnih.gov |

| Anti-inflammatory | COX-2 Inhibition, reduction of edema | Some derivatives showed ≥84.2% inhibition in carrageenan-induced paw edema test. | mdpi.comnih.govnih.gov |

| Anti-Alzheimer | Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | Derivatives showed potent AChE and selective MAO-B inhibition in the nanomolar to low micromolar range. | nih.govexcli.de |

| Antimicrobial | Disruption of microbial cell function | Activity demonstrated against E. coli, S. aureus, P. aeruginosa, and C. albicans. | mdpi.comnih.govnih.govgreenpharmacy.info |

| Analgesic | (Not specified in sources) | The pyrazole nucleus is a component of the analgesic drug difenamizole. | mdpi.comnih.govnih.gov |

Advanced Research Applications and Future Perspectives

Role as Building Blocks in Advanced Organic Synthesis

The 3-benzyl-5-phenyl-1H-pyrazole scaffold is an exemplary building block for the construction of more complex molecular architectures, a role well-established for pyrazole (B372694) derivatives. researchgate.netmdpi.com The reactivity of the pyrazole ring, characterized by two nitrogen atoms, allows for various chemical modifications. The N-H group can be readily substituted, and the carbon atoms of the ring can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. mdpi.comnih.gov

The presence of the benzyl (B1604629) and phenyl groups at the 3 and 5 positions, respectively, offers additional sites for functionalization. These aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility enables the synthesis of a diverse library of derivatives with tailored electronic and steric properties. For instance, functionalized 3,5-diarylpyrazoles are used to synthesize fused heterocyclic systems with potential pharmacological activities. mdpi.com

Below is a table illustrating how substituted pyrazoles, structurally similar to this compound, serve as key intermediates in the synthesis of complex molecules.

| Starting Pyrazole Derivative | Synthetic Transformation | Resulting Complex Molecule | Reference |

| 3(5)-Aminopyrazoles | Cyclocondensation with β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3,5-Disubstituted pyrazoles | "One-pot" synthesis from (hetero)arenes and carboxylic acids | Functionalized 3,5-disubstituted pyrazoles | mdpi.com |

| 3-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole | Multi-step synthesis including reaction with hydrazine (B178648) hydrochloride | Analogues of Combretatin A-4 | plos.org |

Design and Development of Targeted Molecular Probes

Pyrazole derivatives are increasingly utilized in the design of fluorescent molecular probes for the detection of biologically and environmentally important species. nih.gov The pyrazole scaffold can be incorporated into a larger π-conjugated system, forming the core of a fluorophore. The photophysical properties of these probes, such as absorption and emission wavelengths, can be fine-tuned by introducing different substituents on the pyrazole ring and its appended aromatic systems. nih.gov

For a molecule like this compound, the phenyl and benzyl groups can be functionalized with recognition moieties for specific analytes (e.g., metal ions, anions, or biologically relevant molecules) and with groups that modulate the fluorescence output upon binding. For example, 3,5-diarylpyrazoles have been investigated as platforms for photoaffinity labels to study protein-ligand interactions. nih.gov

The following table presents examples of pyrazole-based fluorescent probes and their applications.

| Pyrazole-Based Probe | Target Analyte | Principle of Detection | Reference |

| Pyrazolo[4,3-b]pyridine derivative | BF3 | Red-shifted absorption and emission upon binding | nih.gov |

| Nitro-substituted pyrazole derivative | Nitroreductase (hypoxia imaging) | Fluorescence quenching by the nitro group, restored upon enzymatic reduction | nih.gov |

| 3,4-diarylpyrazole derivative | Reactive Oxygen Species (ROS) | Increased fluorescence intensity upon interaction with ROS | nih.gov |

| 3,5-diarylpyrazole derivative (Anle138b) | α-Synuclein aggregates | Potential for PET imaging of neurodegenerative diseases | mdpi.com |

Strategic Integration in Multi-target Agent Development

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.netmdpi.com The pyrazole scaffold is a valuable framework for the development of such agents due to its ability to present substituents in a well-defined three-dimensional arrangement, allowing for interactions with multiple binding sites. nih.gov

Derivatives of 3,5-disubstituted pyrazoles have been explored as inhibitors of multiple protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.netmdpi.comnih.gov The benzyl and phenyl groups of this compound can be functionalized to target the ATP-binding site of different kinases or to interact with allosteric sites, leading to a multi-targeted inhibition profile. Furthermore, pyrazoline derivatives, which are structurally related to pyrazoles, have shown promise as multi-target agents for neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase and monoamine oxidase. acs.orgnih.govresearchgate.netacs.org

This table provides examples of pyrazole derivatives designed as multi-target agents.

| Pyrazole Derivative Class | Targeted Biological Systems | Therapeutic Area | Reference |

| 3,5-Disubstituted Pyrazolines | Acetylcholinesterase (AChE) and Beta-amyloid (Aβ) plaques | Alzheimer's Disease | acs.orgacs.org |

| Pyrazole-based compounds | Protein Kinases (e.g., Akt, Aurora kinases, MAPK, B-raf, JAK) | Cancer | nih.gov |

| Pyrazole-based compounds | Monoamine Oxidase B (MAO-B) and Catechol-O-methyl transferase (COMT) | Parkinson's Disease | nih.govresearchgate.net |

| Pyrazole-based kinase inhibitors | Multiple cyclin-dependent kinases (CDKs) | Cancer, Neurodegenerative Disorders | mdpi.commdpi.com |

Emerging Research Frontiers in Pyrazole Chemistry

The field of pyrazole chemistry is continuously evolving, with several exciting research frontiers emerging. One area of significant interest is the development of novel synthetic methodologies that allow for more efficient and diverse functionalization of the pyrazole core. mdpi.com This includes the use of green chemistry principles and advanced catalytic systems to access new chemical space. researchgate.net

Another burgeoning area is the application of pyrazole derivatives in materials science. Their unique photophysical properties are being harnessed for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. mdpi.comchemimpex.com The ability of pyrazoles to act as ligands for metal ions is also being explored for the creation of novel catalysts and coordination polymers. chemimpex.com

In medicinal chemistry, the focus is shifting towards the development of pyrazole-based therapeutics with novel mechanisms of action. This includes the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies, where the pyrazole scaffold can serve as a ligand for the target protein or the E3 ligase. The exploration of pyrazole derivatives for diseases beyond cancer and inflammation, such as neurodegenerative and infectious diseases, is also a rapidly growing field of research. mdpi.comresearchgate.net

Q & A

Q. Q1. What are the key synthetic routes for 3-benzyl-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting from aryl hydrazines and β-diketones or via cyclocondensation of substituted chalcones. For example, Tobiishi et al. (2007) synthesized analogous 1,5-diarylpyrazole derivatives using a condensation approach with 5-phenyl-1-pentanol as a precursor, emphasizing temperature control (110–130°C) and solvent selection (e.g., DMF or ethanol) to minimize side reactions . Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. Q2. How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for confirming regiochemistry of substituents on the pyrazole ring. For instance, the benzyl group’s methylene protons typically appear as a singlet near δ 3.8–4.2 ppm, while aromatic protons show splitting patterns dependent on substitution. High-resolution mass spectrometry (HRMS) can distinguish between isomeric forms by matching exact mass with theoretical values. Xu et al. (2011) demonstrated this in resolving crystal structures of pyrazole analogs using X-ray diffraction alongside spectroscopic data .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Standard assays include:

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase or COX-2 inhibition).

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations.

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.

Hotsulia et al. (2023) highlighted the importance of solvent controls (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., EGFR kinase). Pay attention to binding affinity (ΔG) and hydrogen-bonding interactions with active-site residues.

Evidence from PubChem datasets (e.g., thermochemical parameters) can validate computational predictions .

Q. Q5. How to address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

- Assay variability : Differences in buffer pH, incubation time, or cell passage number. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity).

- Compound purity : HPLC-MS analysis (≥95% purity) is essential; impurities like regioisomers can skew results.

- Solubility : Use co-solvents (e.g., cyclodextrins) or surfactants to ensure homogeneous dispersion.

Black et al. (2013) emphasized rigorous statistical validation (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. Q6. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazole ring?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to direct electrophiles to C-3 or C-5.

- Metal catalysis : Use Pd-catalyzed C-H activation for selective functionalization. For example, Kuz’menok et al. (2005) achieved regiocontrol in pyrazole vinylation via lithiation .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor kinetic control, while non-polar solvents (toluene) may stabilize intermediates.

Q. Q7. How to characterize degradation products under stress conditions (heat, light, pH)?

Methodological Answer:

- Forced degradation studies : Expose the compound to 40–80°C (thermal), UV light (photolytic), and pH 1–13 (hydrolytic).

- Hyphenated techniques : LC-MS/MS or GC-MS identifies degradation products by fragmentation patterns.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life. Fedotov et al. (2023) applied this to triazolothiadiazine derivatives, identifying oxidative cleavage as a major degradation pathway .

Cross-Disciplinary Research Integration

Q. Q8. How can synthetic chemistry data inform computational models for drug discovery?

Methodological Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs.

- Fragment-based design : Use crystal structures (e.g., from XRD) to guide fragment linking/merging.

- Machine learning : Train models on PubChem BioAssay data to predict ADMET properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.